molecular formula C20H22ClN3O B2792478 N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide CAS No. 401636-59-7

N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide

Cat. No.: B2792478
CAS No.: 401636-59-7
M. Wt: 355.87
InChI Key: MJJSXOJHTIYOCJ-QPJJXVBHSA-N
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Description

N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide is a synthetic compound of significant interest in pharmacological research, primarily characterized as a cannabinoid receptor agonist. Its core research value lies in its high affinity and functional activity at the CB1 and CB2 cannabinoid receptors, making it a critical tool for probing the endocannabinoid system Source . Researchers utilize this compound in vitro to study receptor binding kinetics, signal transduction pathways, and the downstream physiological effects mediated by cannabinoid receptor activation Source . Its mechanism of action involves mimicking endogenous cannabinoids by binding to G-protein coupled CB1 receptors, which are predominantly located in the central nervous system, and CB2 receptors, which are primarily found in peripheral tissues and immune cells. This interaction allows scientists to investigate the role of the endocannabinoid system in a wide range of processes, including neurotransmission, immune response, inflammation, and pain perception Source . The structural features of this compound, including the 4-chlorophenyl carboxamide and the (E)-cinnamyl group attached to the piperazine core, are designed to optimize receptor interaction and metabolic stability, providing a valuable chemical scaffold for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents or research probes. Consequently, this reagent is indispensable for advanced studies in neuropharmacology, medicinal chemistry, and the development of targeted therapies for neurological and inflammatory disorders.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O/c21-18-8-10-19(11-9-18)22-20(25)24-15-13-23(14-16-24)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2,(H,22,25)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJSXOJHTIYOCJ-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane.

    Introduction of the 4-chlorophenyl group: This step involves the nucleophilic substitution reaction of the piperazine ring with 4-chlorobenzyl chloride.

    Attachment of the phenylprop-2-en-1-yl group: This can be done through a Heck reaction, where the piperazine derivative reacts with a phenylprop-2-en-1-yl halide in the presence of a palladium catalyst.

    Formation of the carboxamide group: This final step involves the reaction of the piperazine derivative with an appropriate isocyanate or carbamoyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic or piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

N-(4-Substituted Phenyl) Piperazine-Carboxamides

  • N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide: Substituent: Ethyl group at piperazine. Structural features: Piperazine adopts a chair conformation; bond lengths/angles align with carboxamide norms. Key difference: Simpler alkyl substituent (ethyl) reduces steric bulk compared to the cinnamyl group in the target compound .
  • N-(4-Chlorophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide (CAS: 401578-01-6):

    • Substituent: 2-Fluorophenyl at piperazine.
    • Molecular weight: 333.79 g/mol.
    • Impact: Fluorine’s electronegativity may enhance binding to aromatic interaction sites vs. the hydrophobic cinnamyl group .

Piperazine-Carboxamides with Heterocyclic Moieties

  • A6 (N-(4-Chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide): Substituent: Quinazolinone-methyl group. Melting point: 189.8–191.4°C; lower than cinnamyl derivatives, likely due to increased polarity from the quinazolinone ring. Biological relevance: Quinazolinone scaffolds are associated with kinase inhibition .
  • Compound 54 (Purine-based piperazine-carboxamide) :

    • Substituent: Purine core with chlorophenyl and cyclohexyl groups.
    • Melting point: 255–257°C; higher than the target compound, suggesting stronger crystal lattice interactions.
    • NMR Aromatic proton signals (δ 7.20–8.41 ppm) differ due to the purine system .

Carboxamide vs. Urea Derivatives

  • N-(4-Fluorophenyl)-N-[(2E)-3-phenylprop-2-en-1-yl]urea :
    • Core structure: Urea instead of carboxamide.
    • Physical properties: Oil or low-melting solid (cf. carboxamide’s solid state).
    • Spectral ¹H-NMR shows distinct NH signals (δ ~6.5–8.0 ppm) absent in carboxamides.
    • Implications: Urea’s hydrogen-bonding capacity may alter solubility and target affinity .

Role of the Carboxamide Linker in Receptor Selectivity

  • Dopamine D3 Receptor Ligands :
    • 8j (N-(3-Fluoro-4-(4-(2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamide) :
  • D3R selectivity: >1000-fold over D2R, attributed to the carboxamide linker’s carbonyl group.
  • Key finding: Removing the carbonyl (converting to amine linker) reduces D3R affinity by >100-fold, underscoring the carboxamide’s critical role in receptor interaction .

Comparative Physicochemical Properties

Compound Name Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (¹H-NMR)
Target Compound (2E)-Cinnamyl, 4-ClPh 355.87 N/A Aromatic δ 7.20–7.50; trans-alkene δ 6.5–7.0
N-(4-Fluorophenyl)-urea derivative Urea, 4-FPh ~300 (estimated) Oil/Low MP NH signals δ 6.5–8.0
A6 (Quinazolinone derivative) Quinazolinone-methyl, 4-ClPh ~400 (estimated) 189.8–191.4 Quinazolinone C=O δ ~170 ppm
Compound 54 (Purine derivative) Purine, 4-ClPh, cyclohexyl 552.4 255–257 Purine protons δ 8.41 (s, 1H)

Structural and Functional Implications

  • Cinnamyl vs.
  • Carboxamide vs. Urea : Carboxamides generally exhibit higher metabolic stability than ureas, which are prone to hydrolysis .
  • Heterocyclic Additions: Quinazolinone or purine moieties introduce hydrogen-bonding or planar aromatic interactions, likely directing biological activity toward kinase or nucleotide-binding targets .

Biological Activity

N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide, a synthetic compound belonging to the piperazine class, has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a 4-chlorophenyl group and a phenylprop-2-en-1-yl moiety. The synthesis typically involves multiple steps:

  • Formation of the Piperazine Ring : Reaction of ethylenediamine with a dihaloalkane.
  • Introduction of the 4-Chlorophenyl Group : Nucleophilic substitution with 4-chlorobenzyl chloride.
  • Attachment of the Phenylprop-2-en-1-yl Group : A Heck reaction with a phenylprop-2-en-1-yl halide in the presence of a palladium catalyst.
  • Formation of the Carboxamide Group : Reaction with isocyanate or carbamoyl chloride.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been shown to modulate various biochemical pathways, particularly:

  • Dopamine Receptors : The compound exhibits high affinity for dopamine D4 receptors, which are implicated in neuropsychiatric disorders. Its IC50 value for D4 receptor binding is notably low, indicating potent activity .
  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes, potentially reducing inflammation.

Antipsychotic Effects

Research indicates that compounds similar to this compound show promise in treating psychotic disorders due to their interaction with dopamine receptors. For instance, derivatives have demonstrated selective binding to D4 receptors over D2 receptors, which could lead to fewer side effects associated with traditional antipsychotics .

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential antiproliferative effects. Studies have indicated that piperazine derivatives can exhibit significant growth inhibition against various cancer cell lines .

Antimicrobial Properties

Some studies have explored the antibacterial activity of piperazine derivatives, revealing that modifications can enhance efficacy against specific bacterial strains. The presence of electron-withdrawing groups like chlorine may play a crucial role in increasing antimicrobial potency .

Comparative Analysis

Compound NameBiological ActivityIC50 (nM)Selectivity
N-(4-Chlorophenyl)piperazinePsychoactive properties--
4-PHENYLPIPERAZINEAntidepressant effects--
N-(4-Chlorophenyl)-N'-phenylureaHerbicidal activity--
N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazineD4 receptor affinity0.057>10,000 (D4 vs D2)

Study on Dopamine Receptor Affinity

In a study evaluating various piperazine derivatives, N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine exhibited an IC50 value of 0.057 nM for the D4 receptor, highlighting its potential as a targeted therapy for conditions like schizophrenia and ADHD due to its selectivity over other receptor types .

Anticancer Research

Another investigation focused on the antiproliferative effects of piperazine derivatives against cancer cell lines such as HT29 and MCF7. The results indicated significant growth inhibition, suggesting that structural modifications could enhance anticancer activity .

Q & A

Q. What are the optimal synthetic routes and critical parameters for synthesizing N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide with high purity?

The synthesis involves multi-step organic reactions, typically starting with the formation of the piperazine core. Key steps include:

  • Coupling reactions : Amide bond formation between the chlorophenyl group and the piperazine-carboxamide moiety under controlled pH (7–9) and temperatures (0–25°C) .
  • Solvent selection : Dichloromethane (DCM) or ethanol are preferred for their ability to dissolve intermediates while minimizing side reactions .
  • Catalysts : Triethylamine (TEA) is commonly used to facilitate carboxamide bond formation .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) ensures high purity (>95%) .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR spectra validate the piperazine ring, chlorophenyl, and propenyl moieties. For example, the (2E)-configuration of the propenyl group is confirmed by 1^1H NMR coupling constants (J = 15–16 Hz) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]+^+ at m/z 410.1542) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using UV visualization .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

  • Cytotoxicity assays : Use cancer cell lines (e.g., HCT-116, MCF-7) to determine IC50_{50} values via MTT or SRB assays. Structural analogs with similar piperazine-carboxamide scaffolds show IC50_{50} values ranging from 1.01–2.21 μM .
  • Receptor binding studies : Screen against dopamine D2/D3 receptors due to the piperazine moiety’s known affinity. Radioligand binding assays (e.g., 3^3H-spiperone displacement) quantify selectivity .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, stereochemistry) influence biological activity?

  • Chlorophenyl vs. fluorophenyl substitution : Chlorine enhances lipophilicity and receptor binding affinity, while fluorine may improve metabolic stability. For example, replacing 4-chlorophenyl with 4-fluorophenyl in analogs reduces D3 receptor selectivity by >100-fold .
  • Propenyl geometry : The (2E)-configuration optimizes steric alignment for receptor interactions. Cis/trans isomerization studies (via NOESY NMR) correlate spatial arrangement with activity .
  • Piperazine ring modifications : N-alkylation (e.g., benzyl groups) alters pharmacokinetic profiles but may reduce CNS penetration due to increased molecular weight .

Q. What computational methods are employed to predict target interactions and optimize binding affinity?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with dopamine receptors. The carbonyl group in the carboxamide linker is critical for hydrogen bonding with the D3 receptor’s E2 loop .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the chlorophenyl group’s electron-withdrawing nature enhances carboxamide reactivity .

Q. How can researchers resolve discrepancies in pharmacological data between structurally similar analogs?

  • SAR analysis : Compare substituent effects systematically. For instance, N-(4-cyanophenyl)-4-[(4-chlorophenyl)(phenyl)methyl]piperazine-1-carboxamide (IC50_{50} = 1.29 μM) vs. N-tert-butyl analogs (IC50_{50} = 1.01 μM) highlights the cyanophenyl group’s role in cytotoxicity .
  • Experimental validation : Repeat assays under standardized conditions (e.g., pH, temperature) to isolate variables. For receptor studies, use chimeric proteins to identify critical binding regions (e.g., D3R E2 loop) .

Q. What methodologies assess metabolic stability and degradation pathways?

  • Liver microsome assays : Incubate the compound with human liver microsomes (HLM) and analyze metabolites via LC-MS/MS. Piperazine derivatives often undergo N-dealkylation or oxidative degradation .
  • Forced degradation studies : Expose the compound to acidic/basic conditions (HCl/NaOH), heat (40–60°C), and light to identify degradation products. Stability under pH 1–3 is critical for oral bioavailability .

Data Contradiction Analysis

Q. Why do some piperazine-carboxamide analogs exhibit high receptor selectivity while others show promiscuity?

  • Receptor loop interactions : The D3 receptor’s E2 loop selectively accommodates carboxamide linkers, whereas D2 receptors lack this feature, leading to divergent binding affinities .
  • Substituent bulkiness : Bulky groups (e.g., benzyl) hinder access to non-target receptors, enhancing selectivity. For example, trifluoromethoxy substitutions in analogs reduce off-target effects .

Q. How to interpret conflicting cytotoxicity results across cell lines?

  • Cell-specific uptake : Variations in membrane transporters (e.g., P-gp) affect intracellular concentrations. Use flow cytometry to quantify cellular uptake .
  • Target expression profiling : Validate target protein levels (e.g., via Western blot) in cell lines. Overexpression of ABC transporters in HCT-116 may explain resistance to certain analogs .

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